molecular formula C16H17FN2OS B2820025 2-(4-fluorophenyl)-1-(2-hydroxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 330189-43-0

2-(4-fluorophenyl)-1-(2-hydroxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2820025
CAS No.: 330189-43-0
M. Wt: 304.38
InChI Key: AVYSRRSZLSXTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-1-(2-hydroxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, a fluorophenyl group, and a hydroxyethyl substituent, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(2-hydroxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent thiolation to introduce the thione group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-(2-hydroxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-1-(2-hydroxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(2-hydroxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
  • 2-(4-Chlorophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4-thione

Uniqueness

2-(4-fluorophenyl)-1-(2-hydroxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interactions with molecular targets, making it distinct from its bromine or chlorine analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c17-12-7-5-11(6-8-12)15-18-16(21)13-3-1-2-4-14(13)19(15)9-10-20/h5-8,20H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYSRRSZLSXTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCO)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.